molecular formula C20H16N2O3 B5770939 N-2-biphenylyl-4-methyl-3-nitrobenzamide

N-2-biphenylyl-4-methyl-3-nitrobenzamide

Cat. No. B5770939
M. Wt: 332.4 g/mol
InChI Key: MWQRMSVWLOPBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 is currently being investigated as a potential cancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-2-biphenylyl-4-methyl-3-nitrobenzamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can eventually lead to cell death. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition, as they rely on alternative DNA repair mechanisms to survive.
Biochemical and Physiological Effects
N-2-biphenylyl-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the immune response against cancer cells, potentially contributing to its antitumor effects. However, N-2-biphenylyl-4-methyl-3-nitrobenzamide can also cause some toxicity, particularly in the bone marrow and gastrointestinal tract, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-4-methyl-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PARP enzymes. It can be used to study the role of PARP enzymes in DNA repair and cancer biology, as well as to test the efficacy of PARP inhibitors in various cancer models. However, N-2-biphenylyl-4-methyl-3-nitrobenzamide can also be expensive and difficult to obtain, which may limit its use in some laboratories.

Future Directions

There are several future directions for research on N-2-biphenylyl-4-methyl-3-nitrobenzamide and PARP inhibitors in general. These include:
1. Combination therapies: N-2-biphenylyl-4-methyl-3-nitrobenzamide has been shown to enhance the efficacy of DNA-damaging agents, but its potential in combination with other targeted therapies, such as immune checkpoint inhibitors, is still being explored.
2. Biomarker identification: Identifying biomarkers that can predict response to PARP inhibitors, such as BRCA1/2 mutations, can help to optimize patient selection and treatment strategies.
3. Resistance mechanisms: Resistance to PARP inhibitors can develop over time, and understanding the mechanisms of resistance can help to develop strategies to overcome it.
4. New PARP inhibitors: Developing new PARP inhibitors with improved potency, selectivity, and toxicity profiles can further enhance their clinical utility.
In conclusion, N-2-biphenylyl-4-methyl-3-nitrobenzamide is a potent PARP inhibitor with promising potential as a cancer therapy. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown efficacy in preclinical and clinical settings. Future research directions include combination therapies, biomarker identification, resistance mechanisms, and development of new PARP inhibitors.

Synthesis Methods

N-2-biphenylyl-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-bromobiphenyl with 4-methyl-3-nitrobenzoic acid, followed by reduction and amide formation. The synthesis has been optimized to produce high yields of pure N-2-biphenylyl-4-methyl-3-nitrobenzamide, and the resulting compound has been characterized using various analytical techniques.

Scientific Research Applications

N-2-biphenylyl-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1/2 genes. N-2-biphenylyl-4-methyl-3-nitrobenzamide has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in various cancer models. Clinical trials have demonstrated promising results in patients with advanced or refractory solid tumors, including ovarian and breast cancers.

properties

IUPAC Name

4-methyl-3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-11-12-16(13-19(14)22(24)25)20(23)21-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQRMSVWLOPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.